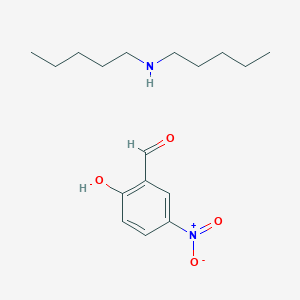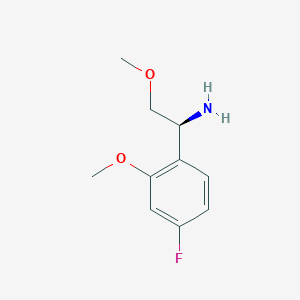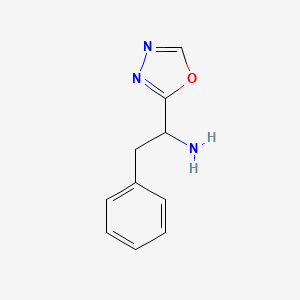
(R)-3-(Boc-amino)-4-phenyl-butanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(Boc-amino)-4-phenyl-butanamine is a compound that features a tert-butyloxycarbonyl (Boc) protected amine group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in the synthesis of peptides and other complex molecules due to its stability and ease of deprotection.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Boc-amino)-4-phenyl-butanamine typically involves the protection of the amine group with a Boc group. The precursor, di-tert-butyl dicarbonate, is a great electrophile for nucleophilic addition of the amine. The reaction proceeds via a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate. In the elimination step, a carbonate ion is expelled, which can either deprotonate the amine or undergo spontaneous decarboxylation yielding a strong base tert-butoxide to take care of the amine .
Industrial Production Methods
Industrial production of Boc-protected amines often involves continuous flow reactors with solid acid catalysts. This method enhances efficiency and productivity relative to batch processes. For example, using a solid Brønsted acid catalyst in a continuous flow reactor with a low-boiling solvent like tetrahydrofuran (THF) can achieve high yields of Boc-protected amines .
Analyse Chemischer Reaktionen
Types of Reactions
®-3-(Boc-amino)-4-phenyl-butanamine undergoes several types of reactions, including:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA), resulting in the formation of the free amine.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for deprotection of the Boc group.
Substitution: Various electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Deprotection: The major product is the free amine.
Substitution: The products depend on the electrophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
®-3-(Boc-amino)-4-phenyl-butanamine has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-substrate interactions and protein synthesis.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Wirkmechanismus
The mechanism of action of ®-3-(Boc-amino)-4-phenyl-butanamine primarily involves the protection and deprotection of the amine group. The Boc group stabilizes the amine, preventing it from participating in unwanted reactions. Upon deprotection, the free amine can then participate in various chemical reactions, such as nucleophilic substitution .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-4-(Boc-amino)-2-(Fmoc-amino)butyric acid: Another Boc-protected compound used in peptide synthesis.
N-t-boc-protected amino ester analogs: These compounds are synthesized via Buchwald-Hartwig amination and are used in various chemical reactions.
Uniqueness
®-3-(Boc-amino)-4-phenyl-butanamine is unique due to its specific structure, which includes a phenyl group and a Boc-protected amine. This structure provides stability and reactivity that are advantageous in peptide synthesis and other applications.
Eigenschaften
Molekularformel |
C15H24N2O2 |
|---|---|
Molekulargewicht |
264.36 g/mol |
IUPAC-Name |
tert-butyl N-[(2R)-4-amino-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)17-13(9-10-16)11-12-7-5-4-6-8-12/h4-8,13H,9-11,16H2,1-3H3,(H,17,18)/t13-/m0/s1 |
InChI-Schlüssel |
PNIGNRWZWINHFQ-ZDUSSCGKSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CCN)CC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCN)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5,5'-Bipyrimidine]-2,2'-diamine](/img/structure/B13092311.png)
![2H-Cyclohepta[d]pyrimidine](/img/structure/B13092313.png)

![7-Benzyl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13092319.png)









